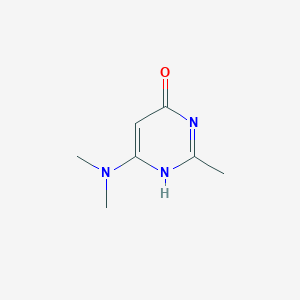

6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compound “6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one” is known as Boron Nitride Nanotubes. Boron Nitride Nanotubes are structural analogs of carbon nanotubes, where carbon atoms are alternately substituted by nitrogen and boron atoms. These nanotubes are considered one of the strongest light-weight nanomaterials with a Young’s modulus greater than 1 TPa. They possess a wide band gap of approximately 5.5 eV, exhibit high resistance to oxidation, and show greater thermal stability compared to carbon nanotubes .

準備方法

Boron Nitride Nanotubes were first synthesized in 1995 using the arc discharge method. Since then, various methods have been developed for their synthesis, including:

Laser Ablation: This method involves the use of high-energy laser pulses to vaporize a target material in the presence of a reactive gas.

Chemical Vapor Deposition: This process involves the decomposition of gaseous precursors on a substrate to form the nanotubes.

Ball Milling-Annealing: This method involves mechanical grinding followed by thermal treatment.

Pyrolysis: This process involves the thermal decomposition of organic precursors in an inert atmosphere.

Arc-Jet Plasma: This method uses a high-temperature plasma jet to vaporize the precursor material.

Inductively Coupled Plasma (ICP): In this technique, pure hexagonal boron nitride powder is vaporized in a hydrogen-rich argon plasma, resulting in the formation of boron nitride nanotubes.

化学反応の分析

Boron Nitride Nanotubes undergo various chemical reactions, including:

Oxidation: Boron Nitride Nanotubes exhibit high resistance to oxidation, making them stable at high temperatures.

Reduction: Reduction reactions can be used to modify the surface properties of Boron Nitride Nanotubes.

Substitution: Substitution reactions involve the replacement of atoms or groups within the nanotube structure. Common reagents used in these reactions include hydrogen, oxygen, and various organic compounds.

科学的研究の応用

Boron Nitride Nanotubes have a wide range of scientific research applications, including:

Chemistry: Used as catalysts and in the synthesis of advanced materials.

Biology: Employed in drug delivery systems and as biosensors.

Medicine: Used in the development of medical implants and tissue engineering.

作用機序

The mechanism by which Boron Nitride Nanotubes exert their effects involves their unique structural and chemical properties. The high thermal stability and resistance to oxidation make them suitable for high-temperature applications. Their wide band gap and high mechanical strength enable their use in electronic and mechanical reinforcement applications. The molecular targets and pathways involved depend on the specific application and the interactions with other materials .

類似化合物との比較

Boron Nitride Nanotubes are compared with other similar compounds such as carbon nanotubes. While both types of nanotubes have high mechanical strength and thermal conductivity, Boron Nitride Nanotubes possess a wider band gap and higher resistance to oxidation. This makes them more suitable for applications requiring high thermal stability and electrical insulation. Similar compounds include:

Carbon Nanotubes: High aspect ratio nanotubular material with carbon atoms.

Silicon Carbide Nanotubes: Similar structural properties but different chemical composition.

Titanium Dioxide Nanotubes: Used in photocatalysis and energy storage.

特性

IUPAC Name |

6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-8-6(10(2)3)4-7(11)9-5/h4H,1-3H3,(H,8,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVFYJPZRHEZHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=O)C=C(N1)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=O)C=C(N1)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。